molecular formula C26H31N5O4 B2637399 N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902929-91-3

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2637399
CAS No.: 902929-91-3
M. Wt: 477.565
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Description

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a dimethoxyphenyl group, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-17(2)16-30-25(33)20-7-5-6-8-21(20)31-23(28-29-26(30)31)11-12-24(32)27-14-13-18-15-19(34-3)9-10-22(18)35-4/h5-10,15,17H,11-14,16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEMDAWBGIKELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the triazoloquinazoline core using reagents such as palladium catalysts.

    Attachment of the Propanamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of this compound is its anticancer activity. Research has shown that derivatives of triazoloquinazoline exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the triazole moiety is particularly relevant as compounds with this structure often show activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Antiproliferative Activity : A series of quinazoline derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications at specific positions significantly enhanced their activity .
  • Mechanism of Action : Research suggests that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Potential Therapeutic Uses

Given its promising biological activities, N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide could be further explored for:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Infection Control : Investigating its efficacy against resistant microbial strains.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide
  • N-(2,5-dimethylphenyl)-2,2-dimethylpropanamide

Uniqueness

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide stands out due to its unique triazoloquinazoline core, which imparts distinct chemical and biological properties

Biological Activity

The compound N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide , identified by its complex structure and potential pharmacological properties, has garnered interest in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinazoline core fused with a triazole ring and modified with various substituents that enhance its biological activity. The presence of the 2,5-dimethoxyphenyl group and the 2-methylpropyl side chain are significant for its pharmacokinetic properties.

Molecular Formula

  • Molecular Formula: C₁₇H₃₃N₅O₂
  • CAS Number: 590374-68-8

Antimicrobial Properties

Research indicates that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinazoline derivatives. These compounds have been reported to induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of kinase activities.
  • Modulation of signaling pathways related to cell proliferation.

Case Study: Quinazoline Derivatives in Cancer Therapy

A notable study demonstrated that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., MCF-7 and HeLa). The specific compound's structure allows for interaction with ATP-binding sites in kinases, leading to growth inhibition.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeEfficacyReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation: Interaction with cellular receptors alters signaling pathways.
  • DNA Interaction: Some derivatives can intercalate into DNA, disrupting replication.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing triazoloquinazoline derivatives like this compound?

  • Methodology : The compound's core structure can be synthesized via condensation reactions using amino acid hydrochlorides (e.g., L-ValOCH3·HCl or DL-ValOC2H5·HCl) and thiol-containing intermediates. Key steps include:

  • Reacting 4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thioacetamides with appropriate amino acid derivatives under reflux in toluene.
  • Purification via recrystallization and characterization using 1H^1H-NMR and IR spectroscopy to confirm structural motifs (e.g., triazole ring fusion, propanamide linkage) .
    • Data : Example melting points: 94–95°C (compound 8), 201–202°C (compound 10g) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and analytical techniques:

  • 1H^1H-NMR to identify proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons in quinazoline rings).
  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functionalities.
  • Elemental analysis (C, H, N) to verify purity (>98%) .

Q. What initial biological screening approaches are applicable to this compound?

  • Methodology : Use in silico molecular docking to predict binding affinity to target enzymes (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6).

  • Employ software like AutoDock Vina to assess interactions between the triazoloquinazoline core and the enzyme’s active site.
  • Prioritize compounds with GOLD scores >82 (indicating strong binding potential) for antifungal assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Methodology : Apply Design of Experiments (DoE) and flow chemistry:

  • Use response surface modeling (RSM) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading).
  • Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
    • Case Study : A DoE approach increased diphenyldiazomethane yield by 22% by optimizing residence time and reagent stoichiometry .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Methodology : Conduct comparative SAR studies:

  • Compare substituent effects (e.g., 2-methylpropyl vs. cyclohexyl groups) on binding affinity using molecular dynamics simulations.
  • Validate with enzymatic assays (e.g., IC50_{50} measurements) to reconcile discrepancies between docking predictions and experimental results .
    • Example : Analogs with bulkier substituents showed reduced antifungal activity despite high docking scores, likely due to steric hindrance .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodology : Perform in silico ADMET profiling:

  • Use SwissADME to predict solubility (LogP), blood-brain barrier permeability, and cytochrome P450 interactions.
  • Validate with molecular dynamics simulations (e.g., AMBER or GROMACS) to assess stability in aqueous environments .
    • Data : MPRO energy values (e.g., -7.7 kcal/mol) correlate with thermodynamic stability, influencing bioavailability .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) to determine 3D structure and intermolecular interactions (e.g., hydrogen bonding networks).
  • DFT calculations (B3LYP/6-311+G(d,p)) to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity .
    • Example : A related triazoloquinazoline exhibited a planar quinazoline ring system with a dihedral angle of 2.3° between fused rings .

Methodological Notes

  • Synthesis Optimization : Prioritize flow chemistry for reproducibility and scalability .
  • Data Validation : Cross-reference docking results with experimental assays to mitigate overreliance on computational predictions .
  • Structural Analysis : Combine SCXRD and spectroscopy for unambiguous confirmation of complex fused-ring systems .

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